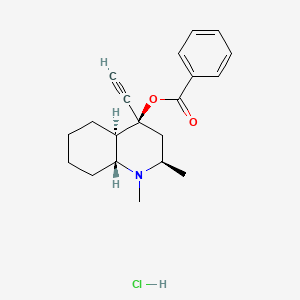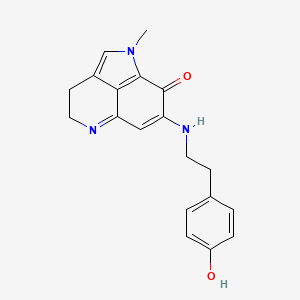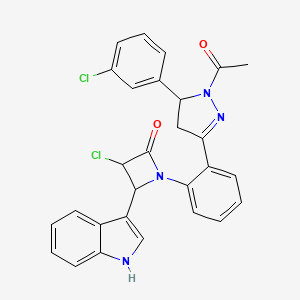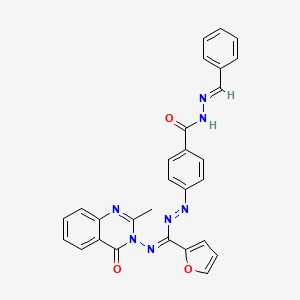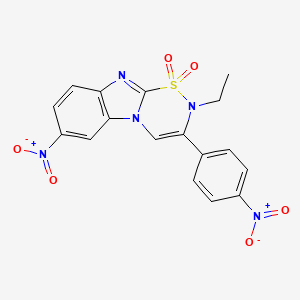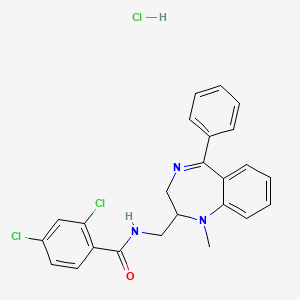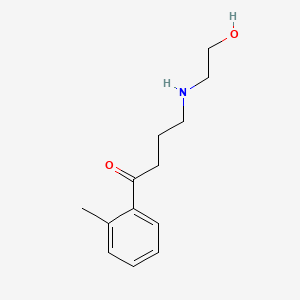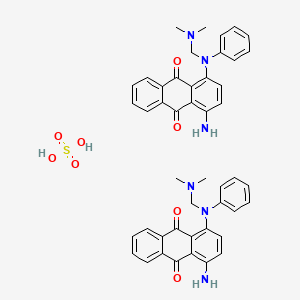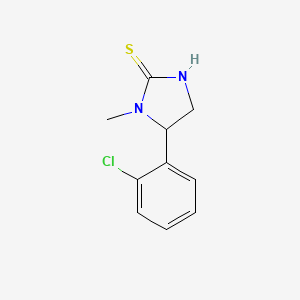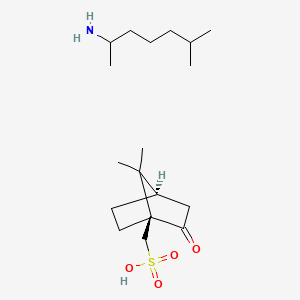
Octodrine camsilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for octodrine camsilate involve the reaction of dimethylhexylamine with camsilic acid. The industrial production methods typically involve the use of organic solvents and catalysts to facilitate the reaction under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Octodrine camsilate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Octodrine camsilate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to neurotransmitter uptake and release.
Medicine: It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: It is used in the formulation of pre-workout supplements and fat-burner products.
Wirkmechanismus
The mechanism of action of octodrine camsilate involves the stimulation of the central nervous system by increasing the uptake of dopamine and noradrenaline. This leads to increased alertness, energy, and focus. The molecular targets and pathways involved include the dopamine and noradrenaline transporters .
Vergleich Mit ähnlichen Verbindungen
Octodrine camsilate is similar to other central nervous stimulants such as:
Amphetamine: Both compounds increase the uptake of dopamine and noradrenaline, but this compound has a different chemical structure and is less potent.
Methylhexanamine: Both compounds are used in pre-workout supplements, but this compound has a longer duration of action.
Ephedrine: Both compounds are used as nasal decongestants, but this compound has fewer side effects.
This compound is unique in its combination of stimulant properties and relatively low side effect profile, making it a popular choice in the supplement industry.
Eigenschaften
CAS-Nummer |
1971-57-9 |
|---|---|
Molekularformel |
C18H35NO4S |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-methylheptan-2-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t7-,10-;/m1./s1 |
InChI-Schlüssel |
IJUZWPVVLRFXDI-YZUKSGEXSA-N |
Isomerische SMILES |
CC(C)CCCC(C)N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





